REACTION_CXSMILES
|
[F:1][C:2]1[CH:16]=[CH:15][C:5]([CH2:6][O:7][C:8]2[CH:14]=[CH:13][C:11]([NH2:12])=[CH:10][CH:9]=2)=[CH:4][CH:3]=1.[CH3:17][N:18]([O:22][CH3:23])[C:19](Cl)=[O:20].N1C=CC=CC=1.Cl.N1C=CC=CC=1>C1C=CC=CC=1.O>[F:1][C:2]1[CH:16]=[CH:15][C:5]([CH2:6][O:7][C:8]2[CH:14]=[CH:13][C:11]([NH:12][C:19]([N:18]([CH3:17])[O:22][CH3:23])=[O:20])=[CH:10][CH:9]=2)=[CH:4][CH:3]=1 |f:3.4|
|
Name
|
|
Quantity
|
21.7 g
|
Type
|
reactant
|
Smiles
|
FC1=CC=C(COC2=CC=C(N)C=C2)C=C1
|
Name
|
|
Quantity
|
14.7 g
|
Type
|
reactant
|
Smiles
|
CN(C(=O)Cl)OC
|
Name
|
|
Quantity
|
11.8 g
|
Type
|
reactant
|
Smiles
|
N1=CC=CC=C1
|
Name
|
|
Quantity
|
150 mL
|
Type
|
solvent
|
Smiles
|
C1=CC=CC=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl.N1=CC=CC=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the reaction mixture is heated
|
Type
|
TEMPERATURE
|
Details
|
under reflux for 17 hours
|
Duration
|
17 h
|
Type
|
CUSTOM
|
Details
|
After separation of the aqueous layer
|
Type
|
WASH
|
Details
|
the benzene layer is washed with dilute hydrochloric acid and water in that order
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Name
|
|
Type
|
product
|
Smiles
|
FC1=CC=C(COC2=CC=C(C=C2)NC(=O)N(OC)C)C=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |